

# An In-depth Technical Guide to the Chemical Properties of Iodomethyl Pivalate

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## Compound of Interest

Compound Name: Iodomethyl pivalate

Cat. No.: B139702

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## Introduction

**Iodomethyl pivalate**, also known by its systematic name iodomethyl 2,2-dimethylpropanoate, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development.<sup>[1]</sup> Its unique structural features, combining a reactive iodomethyl group with a sterically hindering pivaloyl moiety, make it a valuable reagent for the introduction of the pivaloyloxymethyl (POM) group. This group is a well-established pro-drug motif used to enhance the bioavailability of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Iodomethyl pivalate**, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**Iodomethyl pivalate** is a pale yellow liquid or semi-solid at room temperature.<sup>[2][3]</sup> It is characterized by its sensitivity to light, air, and heat, necessitating storage under an inert atmosphere in a refrigerator.<sup>[3]</sup> The compound is soluble in organic solvents such as chloroform and methanol.<sup>[3]</sup>

## Table 1: General and Physical Properties of Iodomethyl Pivalate

Property	Value	Reference
CAS Number	53064-79-2	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> IO <sub>2</sub>	[1][4]
Molecular Weight	242.05 g/mol	[1][4]
Appearance	Pale yellow liquid or semi-solid	[2][3]
Melting Point	33-35 °C	[3][5]
Boiling Point	211.5 °C (lit.)	[3][5]
Density	1.614 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Refractive Index	1.4830 to 1.4870	[3]
Flash Point	194 °F (90 °C)	[3]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3][6]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of **Iodomethyl pivalate**. While experimental spectra are not readily available in public databases, the expected spectral properties can be predicted based on the molecule's structure.

### Table 2: Predicted Spectroscopic Data for Iodomethyl Pivalate

Spectroscopy	Expected Peaks / Signals
$^1\text{H}$ NMR	- Singlet around 5.9-6.0 ppm (2H, $-\text{CH}_2\text{I}$ )- Singlet around 1.2 ppm (9H, $-\text{C}(\text{CH}_3)_3$ )
$^{13}\text{C}$ NMR	- Carbonyl carbon ( $\text{C}=\text{O}$ ) around 177 ppm- Quaternary carbon ( $-\text{C}(\text{CH}_3)_3$ ) around 39 ppm- Methyl carbons ( $-\text{C}(\text{CH}_3)_3$ ) around 27 ppm- Methylene carbon ( $-\text{CH}_2\text{I}$ ) around -19 to -20 ppm
IR Spectroscopy	- Strong $\text{C}=\text{O}$ stretch around $1730\text{-}1750\text{ cm}^{-1}$ - $\text{C}-\text{O}$ stretch around $1150\text{-}1250\text{ cm}^{-1}$ - $\text{C}-\text{H}$ stretches ( $\text{sp}^3$ ) around $2850\text{-}3000\text{ cm}^{-1}$ - $\text{C}-\text{I}$ stretch around $500\text{-}600\text{ cm}^{-1}$
Mass Spectrometry	- Molecular Ion ( $\text{M}^+$ ) at $m/z = 242$ - Fragment at $m/z = 115$ ( $\text{M}^+ - \text{I}$ )- Fragment at $m/z = 85$ (pivaloyl cation, $[\text{C}_5\text{H}_9\text{O}]^+$ )- Fragment at $m/z = 57$ (tert-butyl cation, $[\text{C}_4\text{H}_9]^+$ )

## Reactivity and Applications

The primary utility of **Iodomethyl pivalate** lies in its role as an alkylating agent for the introduction of the pivaloyloxymethyl (POM) group. This functionality is extensively used in the synthesis of pro-drugs. The POM group can mask polar functional groups, such as carboxylic acids or phosphates, in a parent drug molecule. This masking increases the lipophilicity of the drug, thereby enhancing its membrane permeability and oral bioavailability.

Once absorbed into the body, the POM ester is designed to be cleaved by endogenous esterase enzymes, releasing the active drug, along with formaldehyde and pivalic acid as byproducts.[7][8] This strategy has been successfully applied to various classes of drugs, including cephalosporin antibiotics and antiviral agents like adefovir dipivoxil.[9]

## Experimental Protocols

### Synthesis of Iodomethyl Pivalate

A common and efficient method for the synthesis of **Iodomethyl pivalate** is through a Finkelstein reaction, where chloromethyl pivalate is treated with an iodide salt.[\[3\]](#)[\[10\]](#)

Materials:

- Chloromethyl pivalate
- Sodium iodide
- Calcium chloride (as a drying agent)
- Ethyl acetate
- 5% Sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Three-necked flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add chloromethyl pivalate (e.g., 10.0 g), ethyl acetate (e.g., 30 mL), sodium iodide (e.g., 11.6 g), and calcium chloride (e.g., 3.6 g).[\[3\]](#)[\[10\]](#)
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours with stirring.[\[3\]](#)[\[10\]](#)
- After 6 hours, cool the reaction mixture to 0 °C.[\[3\]](#)[\[10\]](#)
- Transfer the mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution until the organic layer is colorless. This step removes any remaining iodine.[\[3\]](#)[\[10\]](#)
- Separate the organic layer and dry it over anhydrous magnesium sulfate.[\[10\]](#)
- Filter off the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **Iodomethyl pivalate** as a yellow liquid.<sup>[3][10]</sup> This method can achieve a molar yield of up to 94% with a purity of 98% as determined by GC.<sup>[3][10]</sup>

## Purification

The crude product obtained from the synthesis can be further purified by vacuum distillation. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.

Procedure:

- Set up a vacuum distillation apparatus.
- Transfer the crude **Iodomethyl pivalate** to the distillation flask.
- Gradually apply vacuum and heat the distillation flask.
- Collect the fraction that distills at the appropriate temperature and pressure for **Iodomethyl pivalate**. The exact conditions will depend on the vacuum achieved.

## Analytical Methods

Gas Chromatography (GC) Analysis: A detailed method for the analysis of **Iodomethyl pivalate** by gas chromatography has been reported.<sup>[11]</sup>

Table 3: Gas Chromatography (GC) Parameters for **Iodomethyl Pivalate** Analysis

Parameter	Value
Chromatographic Column	KB-5 capillary column (30m x 0.32mm, 0.25 µm film thickness)
Column Oven Temperature	Programmed: Initial temp 120°C, hold for 7 min, ramp to 220°C at 15°C/min, hold for 3 min
Sample Inlet Temperature	220 °C
Detector	Hydrogen Flame Ionization Detector (FID)
Detector Temperature	240 °C
Carrier Gas	Helium
Carrier Gas Flow Rate	0.3-0.7 mL/min
Split Ratio	80:1
Injection Volume	0.1 µL

High-Performance Liquid Chromatography (HPLC) Analysis: **Iodomethyl pivalate** can also be analyzed by reverse-phase HPLC.[\[12\]](#)

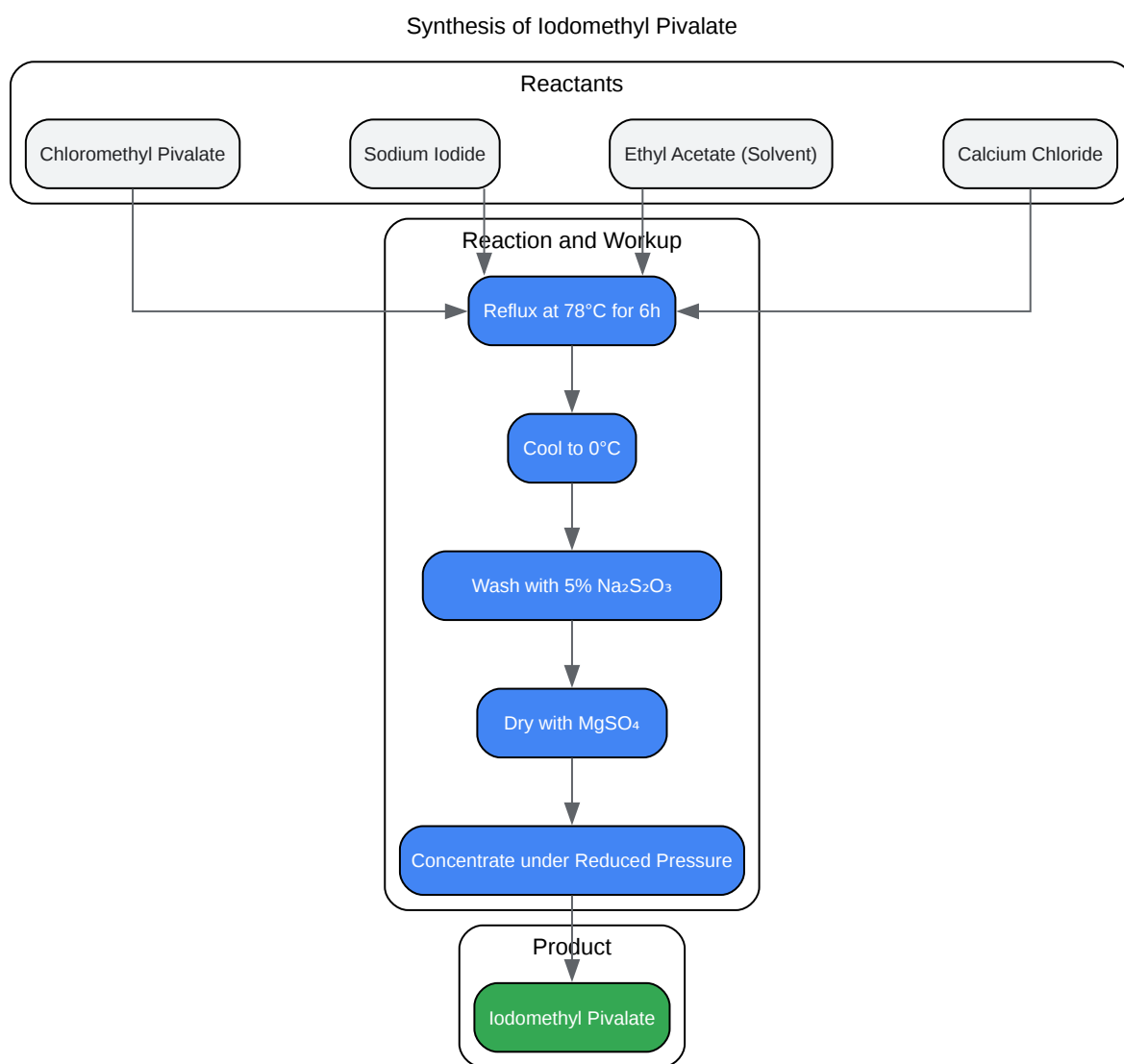
Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for **Iodomethyl Pivalate** Analysis

Parameter	Value
Column	Newcrom R1
Mobile Phase	Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass-Spec (MS) compatibility, formic acid should be used instead of phosphoric acid.
Detection	UV

## Visualizations

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Iodomethyl pivalate**.

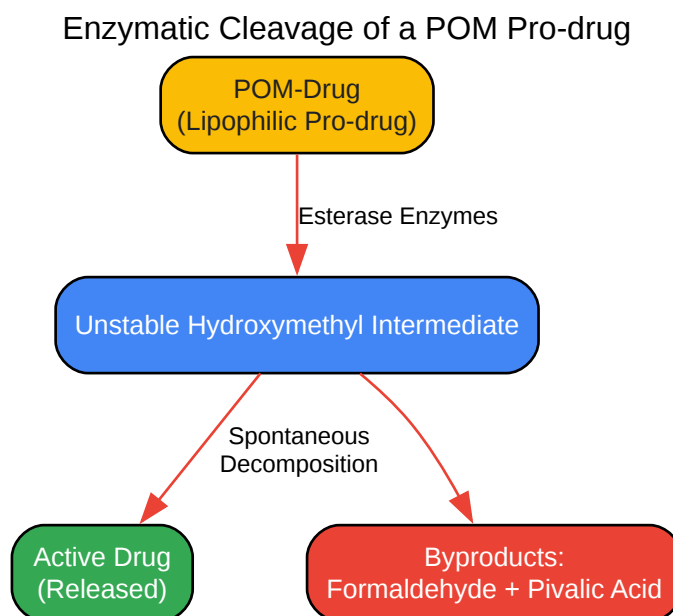


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Caption: Workflow for the synthesis of **Iodomethyl pivalate**.

## Mechanism of Action of POM Pro-drugs

This diagram illustrates the enzymatic cleavage of a pivaloyloxymethyl (POM) pro-drug to release the active drug.



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Caption: General mechanism of POM pro-drug activation.

## Safety and Handling

**Iodomethyl pivalate** is classified as a corrosive substance.[13] It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[13] It is also a combustible liquid.[13] Therefore, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[13] Store in a cool, dark place under an inert atmosphere.[3]

## Conclusion

**Iodomethyl pivalate** is a chemical reagent of significant interest to the pharmaceutical and organic synthesis communities. Its utility as a precursor to the pivaloyloxymethyl pro-drug



moiety makes it a valuable tool in modern drug design and development. A thorough understanding of its chemical properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

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